molecular formula C14H14ClNO B2799156 (3-Chlorophenyl)(3-methoxyphenyl)methanamine CAS No. 1179796-67-8

(3-Chlorophenyl)(3-methoxyphenyl)methanamine

Cat. No.: B2799156
CAS No.: 1179796-67-8
M. Wt: 247.72
InChI Key: KFNONGCTYKLRHA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-methoxyphenyl)methanamine is a secondary amine featuring two aromatic substituents: a 3-chlorophenyl group and a 3-methoxyphenyl group. These compounds are often synthesized for applications in medicinal chemistry, such as enzyme inhibition (e.g., MMP-13 inhibitors in ) or as intermediates in drug discovery workflows (). The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings likely influences its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(3-chlorophenyl)-(3-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNONGCTYKLRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-methoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-methoxyaniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-chlorobenzaldehyde reacts with the amine group of 3-methoxyaniline to form an imine intermediate. This intermediate is then reduced to the desired methanamine compound using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups attached to the phenyl rings.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

(3-Chlorophenyl)(3-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it could bind to a receptor and modulate its activity, affecting downstream signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties and SAR Trends

  • Lipophilicity : Chlorophenyl derivatives exhibit higher logP values than methoxyphenyl analogues, correlating with improved blood-brain barrier penetration in CNS-targeting compounds .
  • Solubility : Methoxy groups improve aqueous solubility (e.g., 3-methoxyphenyl derivatives in ), whereas chloro substituents reduce it .
  • Structure-Activity Relationship (SAR) :
    • Positional Isomerism : 3-Chloro-4-methoxyphenyl derivatives () show distinct activity compared to 3-chloro-5-methoxy isomers, emphasizing the role of substitution patterns.
    • Backbone Flexibility : Ethylamine derivatives () exhibit reduced steric hindrance, enhancing receptor binding kinetics compared to bulkier analogues.

Biological Activity

(3-Chlorophenyl)(3-methoxyphenyl)methanamine, with the molecular formula C14H14ClNO, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a reductive amination process. The reaction occurs between 3-chlorobenzaldehyde and 3-methoxyaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. This method allows for the formation of the desired methanamine compound efficiently.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , influencing various biological pathways. For instance, it can inhibit enzyme activity by binding to the active site or modulate receptor activity, impacting downstream signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting tubulin polymerization and arresting the cell cycle in cancer cells. For example, derivatives with similar structural motifs were found to exhibit IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammation. In vitro studies have demonstrated that related compounds can inhibit TNF-alpha release in response to lipopolysaccharide (LPS) stimulation, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : The compound's structure suggests it could act as an inhibitor for various enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated.

Case Studies

  • Inhibition of Tubulin Polymerization :
    • A study demonstrated that compounds with similar structures to this compound could inhibit tubulin polymerization effectively, leading to cell cycle arrest in the G2/M phase. This mechanism highlights its potential as an anticancer agent .
  • Anti-inflammatory Mechanism :
    • Research on related phenylmethanamine derivatives showed significant inhibition of LPS-induced TNF-alpha release in murine models, indicating a strong anti-inflammatory effect that could be harnessed for therapeutic purposes .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-Chlorophenyl)methanamineLacks methoxy groupModerate enzyme inhibition
(4-Methoxyphenyl)methanamineDifferent substitution patternVariable anticancer activity
This compoundContains both chlorophenyl and methoxy groupsPromising anticancer and anti-inflammatory properties

The presence of both chlorophenyl and methoxyphenyl groups enhances the reactivity and biological interaction potential of this compound compared to its analogs.

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